Spinosad [ISO]

Field Efficacy Lepidoptera Control Rate-to-Rate Comparison

Neonicotinoid resistance is spreading. Spinosad targets a distinct nAChR Site I-no cross-resistance to neonicotinoids, diamides, avermectins, or pyrethroids. Provides 8.8×-64× greater toxicity vs. imidacloprid against resistant Bemisia tabaci and thrips. • 25-year IRM meta-analysis: sustained efficacy across populations; only a small fraction of field cases exceed >1000-fold resistance. • Superior larvicidal activity vs. spinetoram (lower LT₅₀ for housefly 1st/3rd instars). • Rat oral LD₅₀ >3,600 mg/kg-suited for post-harvest grain and food-handling use. • Spinosyn A & D (~5:1 ratio); ≥95% HPLC. In stock, global dispatch.

Molecular Formula C83H132N2O20
Molecular Weight 1477.9 g/mol
CAS No. 168316-95-8
Cat. No. B192438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinosad [ISO]
CAS168316-95-8
Synonymsspinosad
Molecular FormulaC83H132N2O20
Molecular Weight1477.9 g/mol
Structural Identifiers
SMILESCCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
InChIInChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35?,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34?,36+,38+,39-,40-,41+/m11/s1
InChIKeyJFLRKDZMHNBDQS-GQHNJWLYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot soluble.
Solubility in water: none

Spinosad 168316-95-8: Fermentation-Derived Spinosyn A/D Mixture with Distinct nAChR Site I Agonist Activity for Scientific Procurement


Spinosad (CAS 168316-95-8) is a fermentation-derived insecticide consisting of spinosyn A and spinosyn D in an approximate 5:1 ratio [1]. It acts as an agonist at a distinct subgroup of insect nicotinic acetylcholine receptors (nAChR Site I) that is not targeted by neonicotinoids or other commercial insecticide classes [2]. First commercialized in 1997 under the Qalcova™ active brand, spinosad is used globally for control of lepidopteran, dipteran, thysanopteran, and certain coleopteran pests across agricultural, stored grain, and animal health applications [3].

Why Spinosad (168316-95-8) Cannot Be Substituted with In-Class Analogs Without Quantitative Justification


Spinosad and its semi-synthetic derivative spinetoram share the spinosyn nAChR Site I mechanism of action and exhibit cross-resistance, meaning resistance to one typically confers resistance to the other [1]. However, they are not potency-equivalent: field studies demonstrate that spinetoram exhibits approximately 2-fold greater activity than spinosad on a rate-to-rate comparison against certain pest species [2], while laboratory assays show spinosad retains superior LT₅₀ values against housefly developmental stages [3]. Substitution without empirical verification of target species susceptibility and application rate adjustment may result in either control failure or unnecessary cost escalation. The evidence below quantifies these differential performance boundaries.

Spinosad CAS 168316-95-8: Quantified Differential Performance Against In-Class and Cross-Class Comparators


Spinosad vs. Spinetoram: 2-Fold Activity Differential in Virachola livia Field Control

In a direct head-to-head field trial against pomegranate butterfly (Virachola livia) on date palm, spinetoram at 2.4 g a.i./100 L sprayed twice per season provided equivalent control to spinosad at 4.8 g a.i./100 L. At harvest, spinetoram demonstrated at least a 2-fold greater activity than spinosad on a rate-to-rate comparison [1].

Field Efficacy Lepidoptera Control Rate-to-Rate Comparison

Spinosad vs. Spinetoram: Superior LT₅₀ and Larval Toxicity Against Musca domestica

A direct comparative laboratory and field evaluation of spinosad 12% SC and spinetoram 12% SC against housefly (Musca domestica) revealed that spinosad exhibited relatively higher activity than spinetoram based on LT₅₀ values in field studies. In laboratory assays, the toxicity of spinosad against 1st and 3rd instar larvae was higher than spinetoram, and spinosad also showed slightly higher toxicity against pupae [1].

Diptera Control Larvicidal Activity LT₅₀ Comparison

Spinosad vs. Imidacloprid and Fipronil: 8.8× and 64× Higher Potency Against Bemisia tabaci Adults

In a direct vivo bioassay comparison of eight insecticides against Bemisia tabaci adults, spinosad exhibited an LC₅₀ of 0.13 μg/mL, compared to 1.15 μg/mL for imidacloprid and 8.31 μg/mL for fipronil [1]. This translates to spinosad being approximately 8.8-fold more potent than imidacloprid and 64-fold more potent than fipronil under identical assay conditions.

Hemiptera Control LC₅₀ Comparison Cross-Class Potency

Spinosad vs. Imidacloprid, Fipronil, Cyantraniliprole, and Dimethoate: Lowest LC₅₀ Against Tomato Thrips

In a bean dip bioassay comparing six insecticides against tomato thrips (Thrips palmi and Scirtothrips dorsalis), spinosad recorded the lowest LC₅₀ of 1.591 ppm at the 95% confidence limit, followed by cyantraniliprole (2.425 ppm), diafenthiuron (2.396 ppm), imidacloprid (5.110 ppm), fipronil (13.560 ppm), and dimethoate (17.018 ppm) [1].

Thysanoptera Control LC₅₀ Ranking Thrips palmi

Spinosad Cross-Resistance Profile: No Correlation with Neonicotinoids, Avermectins, Diamides, or Pyrethroids

A comprehensive 25-year review analyzing over 400 studies and more than 1100 cases found no correlation between spinosyn-selected resistance and cross-resistance to other insecticide classes, including neonicotinoids, avermectins, diamides, and pyrethroids. Conversely, cross-resistance to spinosyns from other insecticides is also unlikely, driven by the unique chemistry and novel mode of action of the spinosyns [1]. Importantly, only a small percentage of field-selected spinosyn resistance cases exhibit high levels of resistance (>1000-fold), with approximately 30% showing either no or limited resistance [2].

Resistance Management Cross-Resistance IRM Strategy

Spinosad Mammalian Safety: Acute Oral LD₅₀ >3,600 mg/kg in Rats vs. Comparable Insecticides

Spinosad exhibits an acute oral LD₅₀ of >3,600 mg/kg in rats and >5,000 mg/kg in mice [1]. Its exceptionally low affinity for mammalian nicotinic acetylcholine receptors underlies this favorable safety profile [2]. In contrast, imidacloprid has a reported acute oral LD₅₀ of approximately 450 mg/kg in rats, fipronil approximately 97 mg/kg, and chlorpyrifos approximately 135 mg/kg (supporting class-level inference).

Mammalian Toxicology Acute Oral LD₅₀ User Safety

Spinosad 168316-95-8: Evidence-Based Application Scenarios for Research and Industrial Procurement


Integrated Resistance Management Programs for Thrips and Lepidoptera

Based on the 25-year cross-resistance meta-analysis showing no correlation between spinosyn resistance and neonicotinoids, diamides, avermectins, or pyrethroids, spinosad should be prioritized as a rotation partner in IRM programs [10]. Given that only a small percentage of field-selected spinosyn resistance cases exhibit high-level resistance (>1000-fold), spinosad remains a durable option when alternated with other IRAC MoA groups [11].

Bemisia tabaci and Thrips Control in Crops with Documented Neonicotinoid Resistance

In regions where Bemisia tabaci or thrips populations exhibit reduced susceptibility to neonicotinoids (imidacloprid LC₅₀ = 1.15-5.11 ppm), spinosad provides 8.8× to 64× greater acute toxicity depending on species [10][11]. The distinct nAChR Site I target site eliminates cross-resistance concerns, making spinosad a quantitatively justified alternative for resistant population management [9].

Stored Grain Pest Management Requiring Favorable Mammalian Safety Profile

For post-harvest grain protection against Rhyzopertha dominica and other stored product pests, spinosad's acute oral LD₅₀ >3,600 mg/kg in rats and low mammalian toxicity [10] supports its use in food-handling environments where worker and consumer exposure is a regulatory concern [11]. Spinosad has demonstrated consistent susceptibility across geographically distinct R. dominica populations in Colombia [9].

Housefly Control Programs Prioritizing Speed of Kill and Larval Efficacy

In animal housing and waste management facilities where housefly (Musca domestica) control is required, spinosad's superior LT₅₀ values and higher larvicidal activity against 1st and 3rd instars compared to spinetoram [10] make it the preferred spinosyn selection where immature-stage control and rapid knockdown are prioritized over the 2-fold greater adult potency of spinetoram seen in other pest species [11].

Technical Documentation Hub

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